molecular formula C20H28N4O2S B2699381 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049376-69-3

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2699381
CAS No.: 1049376-69-3
M. Wt: 388.53
InChI Key: AXKXFVSEEGSJPP-UHFFFAOYSA-N
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Description

N1-(2-(Azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. Its structure includes:

  • 1-Methyl-1H-pyrrole: A heterocyclic group that may influence π-π stacking interactions or receptor binding.
  • Thiophene: A sulfur-containing aromatic ring, which could enhance metabolic stability or modulate electronic properties.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-23-10-6-9-17(23)18(24-11-4-2-3-5-12-24)15-22-20(26)19(25)21-14-16-8-7-13-27-16/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXFVSEEGSJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an azepane ring, a pyrrole moiety, and an oxalamide functional group, contribute to its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N4O2S, with a molecular weight of approximately 388.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C20H28N4O2S
Molecular Weight 388.5 g/mol
CAS Number 1049376-69-3

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Azepane Ring : Utilizing appropriate amines and reaction conditions.
  • Pyrrole Integration : Incorporating the pyrrole moiety into the structure.
  • Oxalamide Linkage : Using acylating agents to form the oxalamide bond.

Careful control of reaction parameters such as temperature and solvent choice is essential for achieving high yields and purity of the final product .

Preliminary studies suggest that this compound interacts with specific biological targets such as enzymes and receptors. This interaction may modulate various cellular pathways, potentially leading to alterations in cellular functions or signaling processes. Notably, compounds with similar structural features have shown significant biological activities, including:

  • Antimicrobial Activity : The compound may exhibit effectiveness against various bacterial strains.
  • Anticancer Properties : Its structural characteristics suggest potential for inhibiting cancer cell proliferation by targeting specific proteins involved in cell division.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
  • Cytotoxicity Assessments : The compound was tested on human cancer cell lines, showing varying degrees of cytotoxic effects. For instance, it induced apoptosis in K562 cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this oxalamide derivative may also act as an enzyme inhibitor .

Potential Applications

The unique combination of functional groups within this compound positions it as a candidate for various therapeutic applications:

  • Drug Development : Its potential as an anticancer drug could be explored further through clinical trials.
  • Antimicrobial Agents : The compound may serve as a basis for developing new antibiotics targeting resistant bacterial strains.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has shown potential in various biological applications:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties due to its ability to interact with specific biological targets such as enzymes and receptors. This interaction can modulate cellular pathways, leading to alterations in cellular functions or signaling processes.
  • Anticancer Activity : The structural features of the compound may enhance its interaction with biological systems, making it a candidate for anticancer drug development. Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Material Science

In addition to its biological applications, this compound can be utilized in material science for the development of novel materials with specific properties:

  • Polymer Chemistry : The oxalamide functional group can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use.

Case Study 1: Antimicrobial Screening

A study conducted on derivatives of this compound evaluated its antimicrobial activity against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamide Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Applications/Activity Metabolic Insights
Target Compound Azepane, 1-methylpyrrole, thiophene Hypothesized: Flavor modulation, receptor binding Unknown; thiophene may alter CYP interactions vs. pyridine/benzyl analogs
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridylethyl Umami flavor enhancer (MSG alternative), approved for sauces, snacks Rapid metabolism in hepatocytes; no amide hydrolysis products detected
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl, pyridylethyl Flavor compound (structurally optimized analog of S336) Inhibits CYP3A4 by 51% at 10 µM (in vitro)
GMC Series (e.g., GMC-1: N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) Halogenated phenyl, isoindoline-dione Antimicrobial activity (in vitro) No metabolic data; halogenation may reduce bioavailability
MNFO (N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide) Furan, methylnaphthalene Cross-coupling reaction intermediate Not studied for biological activity

Key Findings from Comparative Studies

a. Receptor Binding and Flavor Enhancement
  • S336 : Binds hTAS1R1/hTAS1R3 umami receptors with high potency (EC₅₀ < 1 µM). Its dimethoxybenzyl group enhances hydrophobicity, while pyridylethyl improves solubility .
  • Target Compound : The azepane and thiophene groups may alter receptor affinity compared to S334. Azepane’s flexibility could improve binding kinetics, while thiophene’s electron-rich nature might stabilize interactions.
b. Metabolic Stability and Toxicity
  • S336 and S5456: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability against esterases .

Q & A

Basic: What synthetic strategies are optimal for preparing N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, considering steric hindrance from azepane and thiophene substituents?

Methodological Answer:
The synthesis should employ a stepwise coupling approach. First, prepare the azepane-pyrrole ethylamine intermediate via nucleophilic substitution (e.g., using azepane and a halogenated pyrrole derivative in DMF/K₂CO₃) . Next, activate oxalic acid derivatives (e.g., ethyl oxalyl chloride) for sequential amidation. Introduce the thiophen-2-ylmethyl group via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to minimize steric clashes . Monitor intermediates by TLC (n-hexane:ethyl acetate gradients) and purify via column chromatography. Yield optimization may require adjusting reaction temperatures (0°C to room temperature) to control side reactions from bulky substituents .

Advanced: How can computational modeling resolve contradictions in observed vs. predicted binding affinities of this compound to serotonin receptors?

Methodological Answer:
Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions. Key discrepancies may arise from:

  • Conformational flexibility of the azepane ring, which NMR data (e.g., NOESY) can validate .
  • Electrostatic mismatches between the thiophene’s sulfur and receptor residues. Compare DFT-calculated electrostatic potential maps (Gaussian 09) with crystallographic data of similar ligands .
  • Solvent effects : Include explicit water molecules in simulations to account for hydration entropy changes. Validate with isothermal titration calorimetry (ITC) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish azepane (δ 1.4–2.8 ppm, multiplet) and thiophene (δ 6.8–7.2 ppm) protons .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Validate amide C=O stretches (~1650–1700 cm⁻¹) and absence of residual hydroxyls (~3400 cm⁻¹) .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .

Advanced: How does the thiophene moiety’s electronic configuration influence this compound’s pharmacokinetic profile compared to furan or pyrrole analogs?

Methodological Answer:
Thiophene’s electron-rich sulfur enhances metabolic stability via:

  • CYP450 interactions : Lower oxidation potential (cyclic voltammetry data) reduces hepatic clearance vs. furan .
  • Plasma protein binding : π-π stacking with albumin’s Trp-214 (surface plasmon resonance) increases half-life. Compare with furan’s weaker binding .
  • Permeability : LogP calculations (ChemAxon) show thiophene improves BBB penetration vs. polar furan. Validate using PAMPA assays .

Basic: What solvent systems are suitable for recrystallizing this compound without degrading the azepane ring?

Methodological Answer:
Use mixed polar aprotic solvents (e.g., ethyl acetate/DCM, 3:1) at 4°C to stabilize the azepane’s chair conformation. Avoid protic solvents (e.g., methanol), which may protonate the tertiary amine, inducing ring puckering . For large-scale purification, employ anti-solvent precipitation with n-hexane .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity between dopamine D2 and D3 receptors?

Methodological Answer:

  • Substituent modifications : Replace 1-methylpyrrole with 1-ethylpyrrole to sterically block D2’s smaller binding pocket (docking score ΔG < -9 kcal/mol for D3 vs. -7.5 kcal/mol for D2) .
  • Pharmacophore modeling : Identify critical H-bond donors (amide NH) and acceptors (thiophene S) using Schrödinger’s Phase. Validate with mutagenesis (e.g., D3 S192A mutation reduces affinity by 10-fold) .
  • In vivo microdialysis : Measure extracellular dopamine in rat nucleus accumbens to confirm D3 selectivity .

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